2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-3-phenylpyridine with trifluoromethylating agents under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Vapor-phase reactions, where the reactants are in the gas phase, can be employed to achieve high yields and purity. Transition metal-based catalysts, such as iron fluoride, are often used to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with the electron-withdrawing effects of the trifluoromethyl group, can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar applications in agrochemicals and pharmaceuticals.
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: A nitro-substituted derivative with potential use in the synthesis of more complex molecules.
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the production of herbicides like fluazifop.
Uniqueness
2-Chloro-3-phenyl-6-(trifluoromethyl)pyridine is unique due to the presence of the phenyl group, which can participate in additional chemical reactions, expanding its utility in synthetic chemistry. The combination of chlorine, phenyl, and trifluoromethyl groups also imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-3-phenyl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N/c13-11-9(8-4-2-1-3-5-8)6-7-10(17-11)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCHSCNWWJOPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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